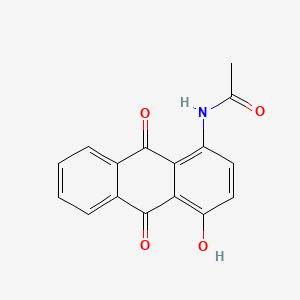

1-Acetamido-4-hydroxyanthraquinone

Overview

Description

1-Acetamido-4-hydroxyanthraquinone is a chemical compound with the molecular formula C16H11NO4 . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of 1-Acetamido-4-hydroxyanthraquinone is represented by the formula C16H11NO4 . This indicates that it contains 16 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

1-Acetamido-4-hydroxyanthraquinone is a solid substance at 20 degrees Celsius . It appears as a red to dark blue to black powder or crystal . Its melting point is 198 degrees Celsius .Scientific Research Applications

Fluorescent Probes and Materials

1-Acetamido-4-hydroxyanthraquinone exhibits excited-state intramolecular proton transfer (ESIPT) properties, which often result in double fluorescence peaks . This characteristic makes it an excellent candidate for developing fluorescent probes and materials with high detection sensitivity and larger Stokes shifts. These materials are highly sought after in fields like biochemistry for labeling and detection, as well as in the creation of organic light-emitting diodes (OLEDs) .

Molecular Logic Gates

The compound’s ability to exhibit different fluorescence responses under various conditions allows it to function as a molecular logic gate . This has implications in the development of molecular computers and advanced sensors that can perform computations at a molecular level.

Environmental Sensing

The sensitivity of 1-Acetamido-4-hydroxyanthraquinone to solvent polarities can be harnessed for environmental sensing . It can be used to detect changes in environmental conditions, such as pH levels or the presence of specific ions or molecules, which is crucial in environmental monitoring and pollution control .

Analytical Chemistry

1-Acetamido-4-hydroxyanthraquinone can be utilized in analytical chemistry as a standard or reagent due to its defined properties and purity. It can help in the quantification and identification of substances in various samples, which is vital in quality control and research laboratories.

Each of these applications leverages the unique chemical and physical properties of 1-Acetamido-4-hydroxyanthraquinone, demonstrating its versatility and importance in scientific research across multiple disciplines. The compound’s ability to participate in ESIPT and its sensitivity to solvent polarities are particularly noteworthy, as they open up possibilities for innovative uses in emerging technologies .

Safety and Hazards

Mechanism of Action

Mode of Action

AcHAQ undergoes an excited-state intramolecular proton transfer (ESIPT) process . This process is influenced by the polarity of the solvent in which AcHAQ is dissolved . The ESIPT process results in the formation of dual excited-state isomers (enol and keto) . The distribution ratio between these isomers can be regulated by adjusting the solvent polarity .

Biochemical Pathways

The esipt process, which is a key aspect of achaq’s mode of action, involves intramolecular hydrogen bonding (ihb) and intramolecular charge transfer (ict)

Result of Action

The esipt process, which involves ihb strengthening and ict, could potentially have various molecular and cellular effects .

Action Environment

The action of AcHAQ is influenced by environmental factors, particularly the polarity of the solvent in which it is dissolved . The ESIPT process prefers to occur along the O3-H2…O1 IHB, and the energy barriers corresponding to the proton transfer in acetonitrile (ACN) are the lowest among all the studied solvents .

properties

IUPAC Name |

N-(4-hydroxy-9,10-dioxoanthracen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-8(18)17-11-6-7-12(19)14-13(11)15(20)9-4-2-3-5-10(9)16(14)21/h2-7,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXLTVIBKOBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223467 | |

| Record name | 1-Acetamido-4-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetamido-4-hydroxyanthraquinone | |

CAS RN |

7323-62-8 | |

| Record name | 1-Acetamido-4-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetamido-4-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETAMIDO-4-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NDK8K896 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper explores how solvent polarity influences the photophysical properties of hydroxyanthraquinones. Could you elaborate on the significance of these findings for 1-Acetamido-4-hydroxyanthraquinone and its potential applications?

A1: The study uses Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to investigate the impact of solvent polarity on excited state properties of hydroxyanthraquinones, including 1-Acetamido-4-hydroxyanthraquinone. [] The research reveals that solvent polarity significantly impacts the energy levels involved in excited state proton transfer (ESPT) mechanisms. This, in turn, influences the fluorescence properties of these molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)